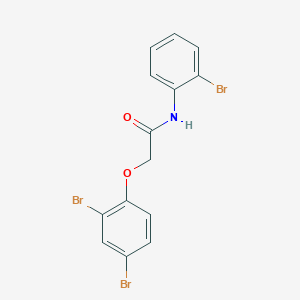![molecular formula C17H12ClF3N2O3 B284620 N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide](/img/structure/B284620.png)
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme that plays a key role in various biological processes. In
Mechanism of Action
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide is a potent and selective inhibitor of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide. N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide is a serine/threonine kinase that plays a key role in various biological processes such as glycogen metabolism, cell proliferation, and apoptosis. By inhibiting N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide, N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role in the regulation of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide signaling pathways, this compound has also been shown to modulate the activity of other enzymes such as protein kinase B (Akt) and glycogen synthase. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide in lab experiments is its potency and selectivity for N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide. This compound has been extensively characterized and its effects on N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide signaling pathways are well understood. However, one limitation of using this compound is its potential for off-target effects. Like all chemical compounds, N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide may interact with other proteins and enzymes in the cell, leading to unintended effects.
Future Directions
There are several potential future directions for research on N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide. One area of interest is the development of more potent and selective N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide inhibitors. Another area of research is the investigation of the role of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide in other diseases such as Parkinson's disease and Huntington's disease. Finally, there is also potential for the use of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide in the development of new therapies for various diseases.
Synthesis Methods
The synthesis of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide has been described in several publications. One of the most commonly used methods involves the reaction of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole with 1-indolinecarboxylic acid in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide has been used in a wide range of scientific research applications. One of the most important areas of research is the study of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide signaling pathways and their role in various diseases such as Alzheimer's disease, diabetes, and cancer. This compound has also been used to investigate the role of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide in the regulation of circadian rhythms and the development of bipolar disorder.
properties
Molecular Formula |
C17H12ClF3N2O3 |
|---|---|
Molecular Weight |
384.7 g/mol |
IUPAC Name |
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C17H12ClF3N2O3/c18-11-5-6-13-14(9-11)26-17(25-13,16(19,20)21)22-15(24)23-8-7-10-3-1-2-4-12(10)23/h1-6,9H,7-8H2,(H,22,24) |
InChI Key |
CEWBVWHRRYYRJS-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284538.png)
![N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284539.png)
![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284540.png)
![N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284541.png)
![N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284542.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284543.png)
![N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284544.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284549.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)

